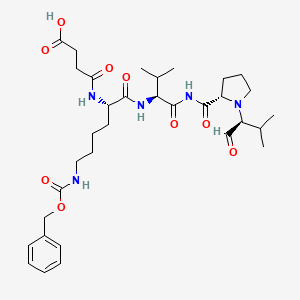

Ici 186756

Description

Properties

CAS No. |

95500-67-7 |

|---|---|

Molecular Formula |

C33H49N5O9 |

Molecular Weight |

659.8 g/mol |

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C33H49N5O9/c1-21(2)26(19-39)38-18-10-14-25(38)31(44)37-32(45)29(22(3)4)36-30(43)24(35-27(40)15-16-28(41)42)13-8-9-17-34-33(46)47-20-23-11-6-5-7-12-23/h5-7,11-12,19,21-22,24-26,29H,8-10,13-18,20H2,1-4H3,(H,34,46)(H,35,40)(H,36,43)(H,41,42)(H,37,44,45)/t24-,25-,26+,29-/m0/s1 |

InChI Key |

UZBYAXAFJBPXLC-QNVWVOQGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O |

Canonical SMILES |

CC(C)C(C=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ICI 186756 ICI-186756 N(2)-(3-carboxy-1-oxopropyl)-N(6)-((phenylmethoxy)carbonyl)-lysyl-valyl-N-(1-formyl-2-methylpropyl)-prolinamide |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Analysis of Fulvestrant and Tamoxifen: Mechanisms, Efficacy, and Therapeutic Implications

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of Fulvestrant and Tamoxifen, two cornerstone endocrine therapies for estrogen receptor-positive (ER+) breast cancer. We delve into their distinct molecular mechanisms of action, pharmacologic profiles, clinical efficacy, and the development of therapeutic resistance. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in oncology drug development.

Executive Summary

Tamoxifen, a Selective Estrogen Receptor Modulator (SERM), and Fulvestrant, a Selective Estrogen Receptor Degrader (SERD), represent two distinct classes of antiestrogenic agents. While both function by targeting the estrogen receptor alpha (ERα), their downstream molecular consequences differ profoundly. Tamoxifen acts as a competitive inhibitor with mixed agonist/antagonist activity, leading to the modulation of ERα signaling. In contrast, Fulvestrant is a pure ERα antagonist that not only blocks receptor signaling but also induces its rapid proteasomal degradation, effectively eliminating the receptor from the cancer cell. These mechanistic differences underpin their distinct clinical applications, efficacy profiles, and patterns of resistance.

Chemical Structures and Properties

The chemical structures of Fulvestrant and Tamoxifen are foundational to their unique mechanisms of action.

-

Tamoxifen: A non-steroidal triphenylethylene derivative. Its structure allows it to competitively bind to the ERα ligand-binding domain. It exists as geometric isomers, with the (Z)-isomer possessing the antiestrogenic activity.[1]

-

Fulvestrant: A steroidal 7α-alkylsulfinyl analog of 17β-estradiol.[2] A key structural feature is its long, bulky side chain at the 7α-position, which is critical for inducing a unique conformational change in the ERα, preventing agonist action and promoting receptor degradation.[3]

| Property | Fulvestrant | Tamoxifen |

| Chemical Formula | C₃₂H₄₇F₅O₃S[4] | C₂₆H₂₉NO[5] |

| Molecular Weight | 606.77 g/mol [4] | 371.51 g/mol [5] |

| Classification | Steroidal Anti-estrogen[3] | Non-steroidal Triphenylethylene[1] |

| Drug Class | Selective Estrogen Receptor Degrader (SERD)[6] | Selective Estrogen Receptor Modulator (SERM)[6] |

Comparative Mechanism of Action

The primary distinction between Fulvestrant and Tamoxifen lies in their interaction with and subsequent effect on ERα.

Tamoxifen (SERM):

-

Receptor Binding: Competitively binds to the ligand-binding domain of ERα.[1]

-

Conformational Change: Induces a conformational change that is distinct from that caused by estradiol. This change allows for receptor dimerization and nuclear translocation.[7]

-

Transcriptional Activity: In breast tissue, the Tamoxifen-ERα complex recruits co-repressors, blocking the transcription of estrogen-responsive genes. However, in other tissues like the endometrium, it can recruit co-activators, leading to partial agonist effects.[6][8] It primarily blocks the Activation Function 2 (AF2) domain of the receptor while leaving the AF1 domain potentially active.[6]

-

Receptor Level: Does not induce significant degradation of the ERα protein; levels may remain stable or even increase.[9]

Fulvestrant (SERD):

-

Receptor Binding: Binds competitively to the ERα with high affinity.[2]

-

Conformational Change: The bulky side chain induces a significant conformational change that sterically hinders receptor dimerization and impairs nuclear localization.[6][10]

-

Transcriptional Activity: The induced conformational change disrupts both the AF1 and AF2 domains, resulting in a complete blockade of ERα-mediated gene transcription. It is considered a pure antagonist with no known agonist activity.[6][11]

-

Receptor Degradation: The Fulvestrant-ERα complex is conformationally unstable and is recognized by the cellular machinery for ubiquitination and proteasomal degradation. This leads to a profound and sustained downregulation of cellular ERα protein levels.[6][12]

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic and pharmacokinetic profiles of these drugs differ significantly, impacting their dosing, efficacy, and side-effect profiles.

Pharmacodynamics

| Parameter | Fulvestrant | Tamoxifen |

| ERα Binding Affinity | 89% relative to Estradiol[2] | 2.5% relative to Estradiol[2] |

| ERα Binding Kd | Not specified, but high affinity | ~1.7 - 1.8 nM[13][14] |

| IC₅₀ (Cell-free ER assay) | 0.94 nM[15] | Not specified |

| IC₅₀ (MCF-7 Cell Growth) | 0.29 nM[15] | Not specified |

| Primary Metabolite | Primarily metabolized via non-CYP pathways | Active metabolites (e.g., 4-hydroxytamoxifen, endoxifen) via CYP2D6, CYP3A4[16] |

| Metabolite ERα Affinity | Metabolites are less active | 4-hydroxytamoxifen has an affinity equal to or greater than estradiol[16] |

Pharmacokinetics

| Parameter | Fulvestrant | Tamoxifen |

| Administration | Intramuscular (IM) injection[17] | Oral[17] |

| Bioavailability | Not applicable (IM) | Well-absorbed orally |

| Time to Max Concentration (Tₘₐₓ) | ~7 days[17] | 2-8 hours |

| Half-life (t₁/₂) | ~40-50 days[17][18] | ~7-14 days (for active metabolites)[18] |

| Dosing Schedule | 500 mg monthly with a loading dose on day 14[6] | 20 mg daily |

Clinical Efficacy

Head-to-head clinical trials have compared Fulvestrant with Tamoxifen as first-line therapy for advanced breast cancer in postmenopausal women. The data below is from a key multinational, double-blind, randomized trial comparing Fulvestrant 250 mg monthly with Tamoxifen 20 mg daily.[19][20][21] It is important to note that the now-standard 500 mg dose of Fulvestrant has demonstrated superior efficacy compared to other endocrine agents like anastrozole.[6]

| Endpoint | Fulvestrant (250 mg) | Tamoxifen (20 mg) | Hazard Ratio (95% CI) | p-value |

| Median Time to Progression (TTP) - Overall Population | 6.8 months | 8.3 months | 1.18 (0.98–1.44) | 0.088[19][20] |

| Median TTP - Hormone Receptor-Positive Subgroup | 8.2 months | 8.3 months | 1.10 (0.89–1.36) | 0.39[19][20] |

| Objective Response Rate (ORR) - Overall Population | 31.6% | 33.9% | - | - |

| ORR - Hormone Receptor-Positive Subgroup | 33.2% | 31.1% | - | - |

These results show that at the 250 mg dose, Fulvestrant had similar efficacy to Tamoxifen in patients with hormone receptor-positive tumors.[19][21]

Mechanisms of Resistance

Endocrine resistance, both de novo and acquired, is a significant clinical challenge. The mechanisms differ between the two agents.

Tamoxifen Resistance:

-

ERα Pathway Alterations: Mutations in the ESR1 gene (encoding ERα) can lead to ligand-independent receptor activation.

-

Upregulation of Escape Pathways: Increased signaling through growth factor receptor pathways, such as HER2, EGFR, and IGF-1R, can bypass the need for ERα-mediated signaling and promote proliferation.[22] The MAPK and PI3K/AKT pathways are frequently activated.[10][22]

-

Altered Co-regulator Expression: Changes in the balance of co-activators and co-repressors can shift Tamoxifen's activity from antagonistic to agonistic.

Fulvestrant Resistance:

-

Loss of ERα Expression: While Fulvestrant's mechanism depends on ERα presence, some resistant tumors evolve to become ERα-negative.[16]

-

ESR1 Mutations: While Fulvestrant is effective against some ESR1 mutations that confer resistance to aromatase inhibitors, novel mutations can emerge that reduce Fulvestrant binding or efficacy.[6]

-

Bypass Signaling: Similar to Tamoxifen resistance, upregulation of alternative growth factor pathways can drive cell growth independently of the ERα pathway.[10]

Importantly, due to their different mechanisms, there is a lack of complete cross-resistance. Tumors that become resistant to Tamoxifen often retain sensitivity to Fulvestrant.[16][23]

Key Experimental Protocols

Protocol: Competitive Estrogen Receptor Binding Assay

This assay quantifies the relative binding affinity of a test compound (e.g., Fulvestrant, Tamoxifen) for the estrogen receptor compared to 17β-estradiol.

Methodology:

-

Cytosol Preparation: Uteri are harvested from ovariectomized rats. The tissue is homogenized in an ice-cold buffer (e.g., TEDG: Tris, EDTA, Dithiothreitol, Glycerol) and subjected to ultracentrifugation (e.g., 105,000 x g) to isolate the cytosol, which contains the soluble ERα.[6]

-

Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol preparation in the presence of increasing concentrations of the unlabeled competitor compound (estradiol for standard curve, Tamoxifen, or Fulvestrant).

-

Separation: After incubation to equilibrium, bound and free radioligand are separated. A common method is using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by washing and centrifugation.[6]

-

Quantification: The radioactivity in the bound fraction (the HAP pellet) is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of the specific [³H]-E₂ binding) is calculated. The relative binding affinity (RBA) can then be determined relative to estradiol.

Protocol: Western Blot Analysis of ERα Degradation

This method is used to visualize and quantify the reduction in ERα protein levels following treatment with a SERD like Fulvestrant.

Methodology:

-

Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and treated with vehicle control, Tamoxifen, or various concentrations of Fulvestrant for a specified time course (e.g., 6, 12, 24, 48 hours).

-

Cell Lysis: Cells are harvested and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total cellular protein.[24]

-

Protein Quantification: The total protein concentration in each lysate is determined using a colorimetric assay, such as the Bradford or BCA assay, to ensure equal loading.[24]

-

SDS-PAGE: Equal amounts of protein from each sample (e.g., 20-50 µg) are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[24]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is used to confirm equal protein loading across lanes.

-

Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized on X-ray film or with a digital imager.

-

Densitometry: The intensity of the ERα band is quantified and normalized to the intensity of the loading control band to determine the relative decrease in ERα protein levels.[5]

Protocol: qRT-PCR Analysis of Estrogen-Responsive Gene Expression

This technique measures changes in the mRNA levels of genes regulated by ERα (e.g., TFF1 (pS2), PGR) in response to endocrine therapy.

Methodology:

-

Cell Culture and Treatment: ER+ cells are treated with vehicle, estradiol (E₂), Tamoxifen, and/or Fulvestrant.

-

RNA Extraction: Total RNA is extracted from the treated cells using a column-based kit or TRIzol reagent. The quality and quantity of the RNA are assessed via spectrophotometry (e.g., NanoDrop) or fluorometry.[22]

-

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[22]

-

Quantitative PCR (qPCR): The cDNA serves as a template for qPCR. The reaction mix includes specific primers for the target gene (e.g., TFF1) and a reference gene (e.g., ACTB, GAPDH), along with a fluorescent dye (e.g., SYBR Green) or a fluorogenic probe (e.g., TaqMan).[19][25]

-

Data Analysis: The amplification of the target and reference genes is monitored in real-time. The cycle threshold (Ct) value is determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing its expression to the reference gene and comparing it to the vehicle-treated control group.[19][25]

Conclusion

Fulvestrant and Tamoxifen are both critical therapies in the management of ER+ breast cancer, but they are fundamentally different agents. Tamoxifen acts as a receptor modulator, competitively inhibiting estrogen binding and altering transcriptional activity with a tissue-dependent agonist/antagonist profile. Fulvestrant is a pure antagonist that goes a step further, not only blocking ERα signaling but actively promoting the degradation of the receptor itself. This distinction as a SERD provides a more complete shutdown of ERα signaling and offers a vital therapeutic option for patients, including those who have developed resistance to Tamoxifen or aromatase inhibitors. Understanding these core technical differences is paramount for the strategic design of clinical trials and the development of next-generation endocrine therapies.

References

- 1. Tamoxifen and the Estrogen Receptor Ligand Binding Domain [biology.kenyon.edu]

- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. researchgate.net [researchgate.net]

- 5. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. eco.korea.ac.kr [eco.korea.ac.kr]

- 8. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]

- 9. researchgate.net [researchgate.net]

- 10. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. Heterogeneity of binding sites for tamoxifen and tamoxifen derivatives in estrogen target and nontarget fetal organs of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of a single dose of fulvestrant prolonged-release intramuscular injection in postmenopausal women awaiting surgery for primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 20. epa.gov [epa.gov]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. pubcompare.ai [pubcompare.ai]

- 23. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 24. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Pure Antiestrogen: A Technical History of ICI 182,780 (Fulvestrant)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

ICI 182,780, known commercially as Fulvestrant (Faslodex®), represents a significant milestone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its development was driven by the need for a "pure" antiestrogen, devoid of the partial agonist activities that limited the efficacy of existing therapies like tamoxifen.[1][2][3] As the first clinically approved Selective Estrogen Receptor Degrader (SERD), ICI 182,780 introduced a novel mechanism of action: the targeted degradation of the estrogen receptor α (ERα), effectively eliminating the primary driver of tumor growth in many breast cancers.[1][2][4] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ICI 182,780, with a focus on the key experimental data and protocols that defined its preclinical and clinical journey.

Discovery and Development Trajectory

The quest for a pure antiestrogen stemmed from the limitations of selective estrogen receptor modulators (SERMs) like tamoxifen, which, while effective, exhibit partial agonist effects in some tissues, potentially leading to adverse effects and the development of resistance.[1][3] Researchers at Imperial Chemical Industries (ICI) Pharmaceuticals, later AstraZeneca, sought to develop a compound that would act as a complete antagonist. This led to the synthesis of a series of steroidal analogs of estradiol.

ICI 182,780, a 7α-alkylsulfinyl analog of estradiol, emerged from these structure-activity relationship (SAR) studies.[5] Its unique side chain at the 7α position proved critical for its distinct mechanism of action. Preclinical studies demonstrated that ICI 182,780 not only competitively blocked the estrogen binding site but also induced a conformational change that led to the rapid degradation of the ERα protein.[6][7] This dual action effectively abrogated ERα signaling.

Phase I and II clinical trials confirmed its efficacy and tolerability, and subsequent Phase III trials established its role in treating advanced breast cancer, particularly in postmenopausal women who had progressed on prior endocrine therapy.[1][3][8] These trials demonstrated that ICI 182,780 was at least as effective as the aromatase inhibitor anastrozole in this patient population.[1] The U.S. Food and Drug Administration (FDA) approved fulvestrant in 2002.[9]

Mechanism of Action: A Pure Antagonist and ER Degrader

ICI 182,780's primary mechanism of action is the complete and competitive antagonism of the estrogen receptor. Unlike SERMs, it is devoid of any partial agonist activity.[10] Its binding to the ERα ligand-binding domain induces a profound conformational change that disrupts the receptor's normal function in several ways:

-

Inhibition of Dimerization: The altered conformation hinders the ability of the receptor to form the stable dimers necessary for DNA binding and transcriptional activation.[11]

-

Impaired Nuclear Localization: The ICI 182,780-ERα complex has impaired mobility and is unable to translocate to the nucleus effectively.[11][12]

-

Targeted Degradation: The unstable complex is recognized by the cellular machinery for protein degradation. It becomes ubiquitinated and targeted for destruction by the 26S proteasome, leading to a significant reduction in cellular ERα levels.[4][7]

This degradation of the receptor is a key feature that distinguishes ICI 182,780 from SERMs, which tend to stabilize ER levels.[13] By eliminating the receptor, ICI 182,780 effectively shuts down both estrogen-dependent and -independent ER signaling pathways.[14]

References

- 1. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICI 182,780 (Fulvestrant™) – the first oestrogen receptor down-regulator – current clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICI 182,780 (Faslodex): development of a novel, "pure" antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structure-activity relationships and antagonistic effects in human MCF-7 breast cancer cells of flexible estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 10. ICI 182,780, Estrogen receptor antagonist (CAS 129453-61-8) | Abcam [abcam.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oral selective estrogen receptor degraders (SERDs): The new emperors in breast cancer clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]

Fulvestrant: A Comprehensive Technical Guide to a Selective Estrogen Receptor Degrader

Executive Summary: Fulvestrant (ICI 182,780) is a first-in-class selective estrogen receptor degrader (SERD) and a cornerstone in the treatment of hormone receptor (HR)-positive metastatic breast cancer. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which act as competitive antagonists with partial agonist effects, fulvestrant is a pure antiestrogen. Its unique mechanism of action involves not only blocking the estrogen receptor (ER) but also actively promoting its degradation, leading to a profound suppression of estrogen-mediated signaling pathways. This guide provides an in-depth technical overview of fulvestrant, covering its mechanism of action, pharmacological properties, clinical efficacy, and the key experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.

Introduction to Estrogen Receptor Signaling and Fulvestrant

Hormone receptor-positive breast cancer, which accounts for the majority of breast cancer cases, relies on the estrogen signaling pathway for growth and proliferation. The estrogen receptor (ER), a nuclear hormone receptor, is a key therapeutic target. Upon binding its ligand, estradiol (E2), the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, recruiting co-activators to initiate the transcription of genes that drive cell proliferation.

Endocrine therapies aim to disrupt this pathway. First-generation therapies like tamoxifen (a SERM) competitively block estradiol binding. However, their partial agonist activity can sometimes lead to undesirable effects. Aromatase inhibitors (AIs) reduce systemic estrogen levels but do not directly target the ER. Fulvestrant represents a distinct class of therapy, a SERD, that provides a more complete blockade of ER signaling by inducing receptor degradation.

Chemical Properties and Structure

Fulvestrant is a steroidal antiestrogen, specifically a 7α-alkylsulfinyl analogue of 17β-estradiol. This structural modification, particularly the long side chain at the 7α-position, is crucial for its unique mechanism of action. It prevents the ER from adopting an agonist conformation and instead induces a shape that marks it for cellular destruction.

-

IUPAC Name: (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

-

Molecular Formula: C₃₂H₄₇F₅O₃S

-

Molar Mass: 606.78 g·mol⁻¹

Detailed Mechanism of Action

Fulvestrant's efficacy stems from a dual mechanism that both blocks and eliminates the estrogen receptor.

Competitive Binding and Blockade of ER Function

Fulvestrant binds competitively to the estrogen receptor with a high affinity, approximately 89% that of estradiol, which is significantly greater than that of tamoxifen. This binding induces a distinct conformational change in the receptor. This altered structure sterically hinders and destabilizes the receptor, preventing crucial downstream actions including:

-

Impaired Dimerization: It disrupts the ability of ER monomers to form functional dimers.

-

Blocked Nuclear Localization: It impairs the nuclear translocation of the receptor.

-

Inhibition of Transcriptional Activity: The fulvestrant-ER complex is transcriptionally inactive because both activation function domains (AF-1 and AF-2) are disabled, preventing the recruitment of co-activators and the transcription of estrogen-responsive genes.

Induction of Estrogen Receptor Degradation

The most defining characteristic of fulvestrant is its ability to induce the rapid degradation of the ER protein. The unstable conformation of the fulvestrant-ER complex targets the receptor for recognition by the cellular protein disposal machinery. This process occurs via the ubiquitin-proteasome pathway, where ubiquitin molecules are attached to the ER, flagging it for destruction by the 26S proteasome. This leads to a significant and sustained downregulation of cellular ER levels, depriving the cancer cells of a critical signaling node.

Quantitative Pharmacology

The pharmacological profile of fulvestrant has been extensively characterized in preclinical models.

In Vitro Potency and Binding Affinity

Fulvestrant demonstrates potent activity in ER-positive breast cancer cell lines, inhibiting cell growth and downregulating ER protein levels.

| Parameter | Value | Cell Line / Condition | Citation |

| IC₅₀ (Growth Inhibition) | 0.29 nM | MCF-7 (ER+) | |

| IC₅₀ (ER Antagonism) | 9.4 nM | Cell-free assay | |

| Relative Binding Affinity (vs E2) | 89% (0.89) | Competitive Binding Assay | |

| ERα Degradation | Complete inhibition at 100 nM | MCF-7 cells | |

| Effect on ER-negative cells | No effect on growth | BT-20 cells |

Pharmacokinetics and Pharmacodynamics

Fulvestrant is administered as a long-acting intramuscular injection, leading to sustained plasma concentrations.

| Parameter | Value | Condition | Citation |

| Route of Administration | Intramuscular injection | Clinical formulation | |

| Absorption | Slow, Cmax reached in ~5 days | Intramuscular injection | |

| Elimination Half-Life (IM) | 40 - 50 days | Intramuscular injection | |

| Elimination Half-Life (IV) | 13.5 - 18.5 hours | Intravenous injection | |

| Protein Binding | 99% | Plasma proteins (VLDL, LDL, HDL) | |

| Metabolism | Analogous to endogenous steroids (oxidation, hydroxylation, conjugation). CYP3A4 involvement is minor. | Human liver preparations | |

| Excretion | Primarily via feces (~90%) | In vivo studies |

Summary of Clinical Efficacy

Fulvestrant is approved for HR-positive metastatic breast cancer in postmenopausal women, both as a first-line treatment and after progression on other endocrine therapies. Its efficacy has been established in several key clinical trials.

| Trial Name | Phase | Comparison | Key Finding (Progression-Free Survival, PFS) | Citation |

| FALCON | III | Fulvestrant (500 mg) vs. Anastrozole (AI) | Fulvestrant Superior: Median PFS 16.6 months vs. 13.8 months for anastrozole. | |

| FALCON (Non-visceral disease) | III | Fulvestrant vs. Anastrozole | Greater Fulvestrant Benefit: Median PFS 22.3 months vs. 13.8 months for anastrozole. | |

| CONFIRM | III | Fulvestrant 500 mg vs. 250 mg | 500 mg Dose Superior: The 500 mg dose demonstrated significantly longer PFS. | |

| Pivotal Trials (vs. Anastrozole) | III | Fulvestrant vs. Anastrozole (second-line) | Comparable Efficacy: No significant difference in time to progression or survival. |

Note: In the final analysis of the FALCON trial, there was no significant difference in overall survival (OS) between the fulvestrant and anastrozole arms for the total population. However, a trend toward improved OS was observed in patients with non-visceral disease treated with fulvestrant.

Key Experimental Protocols

Characterizing a SERD like fulvestrant involves specific in vitro assays to determine its binding affinity, effect on protein levels, and impact on cell viability.

Estrogen Receptor Competitive Binding Assay

This assay measures the ability of a test compound (fulvestrant) to compete with a radiolabeled ligand (e.g., ³H-estradiol) for binding to the ER.

Methodology:

-

Preparation of Cytosol: Uterine cytosol, rich in ER, is prepared from ovariectomized rats. Uteri are homogenized in an ice-cold buffer (e.g., TEDG: Tris, EDTA, DTT, glycerol) and centrifuged at high speed (105,000 x g) to isolate the cytosolic fraction.

-

Assay Setup: A constant concentration of radiolabeled estradiol (³H-E₂) and uterine cytosol is incubated with increasing concentrations of the unlabeled competitor (fulvestrant or unlabeled E₂ as a standard).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated. A common method is using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: A competitive binding curve is plotted, showing the percentage of ³H-E₂ bound versus the log concentration of the competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of ³H-E₂ binding) is calculated from this curve.

A Deep Dive into the In Vitro Biological Activity of ICI 182,780 (Fulvestrant): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro biological activity of ICI 182,780, more commonly known as Fulvestrant. A pure antiestrogen, ICI 182,780 is a pivotal tool in breast cancer research and a therapeutic agent for hormone receptor-positive breast cancer. This document details its mechanism of action, its effects on cancer cell lines, and the experimental protocols used to elucidate its biological functions, presented with clarity and detail for the scientific community.

Core Mechanism of Action: A Pure Estrogen Receptor Antagonist

ICI 182,780 distinguishes itself from other antiestrogens, like tamoxifen, by being a pure estrogen receptor (ER) antagonist with no partial agonist activity.[1] Its primary mode of action is to bind competitively to the estrogen receptor, which not only blocks the binding of estradiol but also leads to a conformational change in the receptor. This altered conformation renders the ER unstable, leading to its accelerated degradation and a significant downregulation of ER protein levels within the cell.[2][3] This dual action of antagonism and degradation effectively abrogates estrogen-mediated signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.

Quantitative Analysis of In Vitro Activity

The in vitro efficacy of ICI 182,780 has been extensively quantified through various assays. The following tables summarize key data on its binding affinity for estrogen receptor subtypes and its potent anti-proliferative effects on breast cancer cell lines.

Table 1: Estrogen Receptor Binding Affinity of ICI 182,780

| Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ) | Assay Method | Reference |

| Estrogen Receptor α (ERα) | IC₅₀: 9.4 nM | Cell-free assay | [4] |

| Estrogen Receptor α (ERα) | Higher affinity for ER66 isoform | Ligand binding assay | [5] |

| Estrogen Receptor β (ERβ) | EC₅₀: ~15 nM | ERβ antagonist redistribution assay | [6] |

Table 2: Anti-proliferative Activity of ICI 182,780 in Breast Cancer Cell Lines

| Cell Line | IC₅₀ | Assay Method | Reference |

| MCF-7 (ER+) | 0.29 nM | Cell growth inhibition assay | [4][7][8] |

| T47D (ER+) | Not specified, but significant decrease in MDM2 protein expression | Western Blot | [9] |

| Hs578T (ER-) | No effect on colony formation | Clonogenic Assay | [10] |

| BT-20 (ER-) | No effect on cell growth | Not specified | [8] |

| MCF-7/TAMR-1 (Tamoxifen-resistant, ER+) | Profound inhibitory activity, though higher concentrations required compared to parental MCF-7 | Cell proliferation assay | [11] |

Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by ICI 182,780, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of ICI 182,780 Action.

Caption: ICI 182,780-Induced Cell Cycle Arrest.

Caption: Workflow for ER Competitive Binding Assay.

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from standard methods used to determine the binding affinity of compounds to the estrogen receptor.[2][12]

-

Preparation of Uterine Cytosol:

-

Uteri are excised from ovariectomized Sprague-Dawley rats.

-

The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged to pellet the nuclear fraction.

-

The supernatant is then ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-17β-estradiol) is added to each well.

-

Increasing concentrations of unlabeled ICI 182,780 are added to compete with the radiolabeled estradiol for binding to the ER in the cytosol.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Bound and free radioligand are separated using methods such as hydroxylapatite or dextran-coated charcoal.

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding versus the log concentration of the competitor (ICI 182,780).

-

The IC₅₀ value, the concentration of ICI 182,780 that inhibits 50% of the specific binding of the radiolabeled estradiol, is determined from the resulting curve.

-

Cell Proliferation (Clonogenic) Assay

This protocol describes a method to assess the long-term effect of ICI 182,780 on the ability of single cells to form colonies.[8][10][13]

-

Cell Culture:

-

MCF-7 (ER-positive) and Hs578T (ER-negative) cells are maintained in appropriate culture medium, typically supplemented with fetal bovine serum.

-

For the assay, cells are cultured in a defined serum- and phenol red-free growth medium to avoid confounding estrogenic effects.

-

-

Clonogenic Assay:

-

A single-cell suspension is prepared, and cells are seeded at a low density in a semi-solid medium, such as soft agar, in multi-well plates.

-

The cells are treated with various concentrations of ICI 182,780 (e.g., 0.1-1.0 µM) in the presence or absence of 1 nM estradiol.

-

The plates are incubated for a period of 1-3 weeks to allow for colony formation.

-

-

Colony Staining and Counting:

-

Colonies are fixed with a solution such as glutaraldehyde and stained with crystal violet.

-

Colonies containing at least 50 cells are counted.

-

-

Data Analysis:

-

The number of colonies in treated wells is compared to the number in control wells to determine the effect of ICI 182,780 on cell survival and proliferation.

-

Western Blot Analysis for ERα Downregulation

This protocol outlines the steps to visualize and quantify the reduction in ERα protein levels following treatment with ICI 182,780.[9][14]

-

Cell Treatment and Lysis:

-

MCF-7 cells are treated with a specific concentration of ICI 182,780 (e.g., 10 nM) for various time points (e.g., 60-96 hours).

-

Following treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer and Immunoblotting:

-

The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for ERα.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection and Analysis:

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin) to determine the relative change in ERα protein levels.

-

Conclusion

The in vitro data for ICI 182,780 (Fulvestrant) unequivocally demonstrates its potent and pure antiestrogenic activity. Its ability to both antagonize and degrade the estrogen receptor provides a powerful mechanism for inhibiting the growth of ER-positive breast cancer cells. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this important molecule. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental workflows used to characterize its activity.

References

- 1. oncodaily.com [oncodaily.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. repository.i3l.ac.id [repository.i3l.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ICI 182,780, Estrogen receptor antagonist (CAS 129453-61-8) | Abcam [abcam.com]

- 8. Effects of 4-hydroxytamoxifen and a novel pure antioestrogen (ICI 182780) on the clonogenic growth of human breast cancer cells in vitro [hero.epa.gov]

- 9. apexbt.com [apexbt.com]

- 10. Effects of 4-hydroxytamoxifen and a novel pure antioestrogen (ICI 182780) on the clonogenic growth of human breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. epa.gov [epa.gov]

- 13. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

The Selective Estrogen Receptor Degrader ICI 182,780: A Technical Guide to its Impact on Estrogen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 182,780, also known as Fulvestrant, is a pure antiestrogen compound that acts as a selective estrogen receptor degrader (SERD).[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity, ICI 182,780 is a complete antagonist of the estrogen receptor (ER), devoid of any known agonist effects.[1][3] Its unique mechanism of action, which involves binding to, blocking, and ultimately promoting the degradation of the estrogen receptor, has established it as a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer, particularly in cases of resistance to other endocrine therapies.[2][4] This technical guide provides an in-depth overview of the effects of ICI 182,780 on estrogen receptor signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved.

Mechanism of Action: A Dual-Pronged Attack on Estrogen Receptor Signaling

The primary molecular target of ICI 182,780 is the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers. The mechanism of action of ICI 182,780 is twofold:

-

Competitive Antagonism: ICI 182,780 competitively binds to the ligand-binding domain of the ER with high affinity, effectively blocking the binding of the natural ligand, 17β-estradiol (E2).[3] This prevents the conformational changes in the receptor necessary for its activation.

-

Receptor Degradation: Upon binding, ICI 182,780 induces a conformational change in the ER that renders the receptor unstable.[5] This altered conformation impairs receptor dimerization and nuclear localization.[5] The unstable ICI 182,780-ER complex is then targeted for degradation via the ubiquitin-proteasome pathway, leading to a significant reduction in the cellular levels of ERα protein.[5] This downregulation of the receptor is a key feature that distinguishes SERDs from SERMs.

This dual mechanism of antagonizing and degrading the estrogen receptor leads to a comprehensive blockade of both genomic and non-genomic estrogen signaling pathways.

Quantitative Data on the Efficacy of ICI 182,780

The potency of ICI 182,780 has been quantified in numerous preclinical studies. The following tables summarize key quantitative data regarding its activity in various breast cancer cell lines.

Table 1: IC50 Values of ICI 182,780 in Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (nM) | Reference(s) |

| MCF-7 | ERα-positive, PR-positive | 0.29 | [3][4][6] |

| T47D | ERα-positive, PR-positive | Not explicitly stated, but effective | [6] |

| MDA-MB-231 | ERα-negative, PR-negative | >1000 (no effect) | [7] |

Table 2: Estrogen Receptor α (ERα) Binding Affinity and Degradation

| Parameter | Value | Cell Line | Reference(s) |

| Relative Binding Affinity (vs. Estradiol) | 0.89 | Not specified | [3][6] |

| ERα Degradation | ~80% decrease after 16h with 1µM | T47D | [8] |

| ERα Degradation | 72.5% decrease in vivo | Not specified | [2] |

| ERα Degradation | 50% loss after 1h with 1000 nM | LCC9 | [2] |

| ERα Degradation | Reduction to 33.6% of control after 6h with 100 nM | MCF-7 | [9] |

Impact on Estrogen Receptor Signaling Pathways

ICI 182,780 profoundly disrupts the intricate network of signaling pathways mediated by the estrogen receptor. These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of estrogen to ER in the cytoplasm, followed by receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This leads to the transcription of target genes that promote cell proliferation and survival, such as c-myc and cyclin D1.

ICI 182,780 effectively abrogates this pathway by preventing ER dimerization and nuclear translocation, and by promoting the degradation of the receptor itself.

Non-Genomic Signaling Pathway

A fraction of ER is localized to the cell membrane and can rapidly initiate signaling cascades upon estrogen binding, independent of gene transcription. This non-genomic pathway often involves the activation of kinase cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which can also contribute to cell proliferation and survival.

ICI 182,780 also antagonizes this non-genomic signaling by competing with estrogen for binding to the membrane-associated ER and by downregulating the total cellular pool of ER.

Downstream Effects on Cell Cycle and Survival

The inhibition of both genomic and non-genomic ER signaling by ICI 182,780 culminates in significant downstream effects on key regulators of the cell cycle and apoptosis. By downregulating the expression of estrogen-responsive genes like c-myc and cyclin D1, ICI 182,780 leads to cell cycle arrest in the G0/G1 phase.[5][10] Furthermore, the disruption of pro-survival signals from the PI3K/AKT pathway can contribute to the induction of apoptosis.

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.

Western Blot Analysis of ERα Degradation

This protocol outlines the steps to assess the degradation of ERα protein in response to ICI 182,780 treatment.

Protocol Steps:

-

Cell Culture and Treatment:

-

Plate ER-positive breast cancer cells (e.g., MCF-7) in appropriate growth medium.

-

Once cells reach 70-80% confluency, replace the medium with a serum-free or charcoal-stripped serum medium for 24 hours to reduce basal ER activity.

-

Treat cells with various concentrations of ICI 182,780 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 6, 16, 24, 48 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the ERα band intensity to the corresponding loading control band intensity.

-

Express the results as a percentage of ERα protein remaining compared to the vehicle-treated control.

-

Luciferase Reporter Assay for ER Transcriptional Activity

This assay measures the ability of ICI 182,780 to inhibit estrogen-induced transcriptional activity of the estrogen receptor.

Protocol Steps:

-

Cell Culture and Transfection:

-

Plate breast cancer cells (e.g., MCF-7 or T47D) in a multi-well plate.

-

Transfect the cells with a plasmid containing a luciferase reporter gene driven by an estrogen response element (ERE) promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with a constant concentration of 17β-estradiol (e.g., 1 nM) to induce ER transcriptional activity.

-

Co-treat with a range of concentrations of ICI 182,780 to assess its inhibitory effect. Include appropriate controls (vehicle, E2 alone, ICI 182,780 alone).

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.

-

If a Renilla luciferase plasmid was co-transfected, measure its activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase readings to the Renilla luciferase readings (or to total protein concentration).

-

Calculate the percentage of inhibition of E2-induced luciferase activity by ICI 182,780.

-

Cell Proliferation Assay

This protocol describes a method to determine the effect of ICI 182,780 on the proliferation of ER-positive breast cancer cells.

Protocol Steps:

-

Cell Seeding and Treatment:

-

Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a low density.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of ICI 182,780. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for a period of 3 to 7 days, allowing for multiple cell divisions.

-

-

Quantification of Cell Proliferation:

-

Crystal Violet Assay:

-

Fix the cells with a solution like 10% formalin.

-

Stain the fixed cells with a 0.5% crystal violet solution.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the stain with a solution such as 10% acetic acid or methanol.

-

Measure the absorbance at a wavelength of approximately 570-590 nm.

-

-

MTT/MTS Assay:

-

Add MTT or MTS reagent to the wells and incubate according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

-

Plot the data to determine the IC50 value for cell growth inhibition.

-

Conclusion

ICI 182,780 (Fulvestrant) represents a potent and effective therapeutic agent for the treatment of estrogen receptor-positive breast cancer. Its unique dual mechanism of action, involving both competitive antagonism and degradation of the estrogen receptor, provides a comprehensive blockade of ER-mediated signaling pathways. This technical guide has provided a detailed overview of its mechanism, quantitative efficacy, and its impact on both genomic and non-genomic signaling cascades. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate further research and a deeper understanding of the molecular pharmacology of this important anticancer drug.

References

- 1. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of p38-MAPK alters SRC coactivation and estrogen receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of c-Src Blocks Estrogen-induced Apoptosis and Restores Estrogen-Stimulated Growth in Long-term Estrogen-Deprived Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

The Pharmacokinetics and Pharmacodynamics of ICI 182,780 (Fulvestrant): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 182,780, commercially known as Fulvestrant, is a first-in-class selective estrogen receptor degrader (SERD) utilized in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen that act as competitive inhibitors, Fulvestrant exhibits a unique mechanism of action by not only antagonizing the estrogen receptor (ER) but also promoting its degradation.[2][3] This dual action leads to a more comprehensive blockade of estrogen signaling pathways, offering a valuable therapeutic option for patients, particularly those who have developed resistance to other endocrine therapies.[2][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of ICI 182,780, presenting key data in a structured format, detailing experimental methodologies, and illustrating critical pathways and processes through diagrams.

Pharmacodynamics: Mechanism of Action

Fulvestrant is a pure antiestrogen that competitively binds to the estrogen receptor with high affinity, comparable to estradiol.[2][3] Upon binding, it induces a conformational change in the ER, which impairs receptor dimerization and prevents its interaction with DNA.[2][3] This action blocks the transcription of estrogen-responsive genes that are critical for cell proliferation and survival.[2]

A key feature of Fulvestrant's mechanism is the induction of ER degradation. The binding of Fulvestrant to the ER creates an unstable complex, leading to the accelerated degradation of the receptor via the ubiquitin-proteasome pathway.[2][5] This results in a significant reduction in the cellular levels of ER protein, effectively shutting down estrogen-mediated signaling.[6][7]

Pharmacokinetics

The pharmacokinetic profile of Fulvestrant is characterized by slow absorption and a long elimination half-life following intramuscular administration.

Absorption

Following intramuscular injection, Fulvestrant is slowly absorbed, with maximal plasma concentrations (Cmax) typically reached after about 5 to 7 days.[1][8][9] Steady-state concentrations are generally achieved after 3 to 6 monthly doses.[8][9]

Distribution

Fulvestrant is extensively distributed and highly protein-bound (99%) in plasma, primarily to very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) fractions.[1][9] It is not significantly bound to sex hormone-binding globulin (SHBG).[1] The volume of distribution is large, estimated at 3 to 5 L/kg, indicating substantial extravascular distribution.[10] Preclinical studies in animals have shown that Fulvestrant does not cross the blood-brain barrier.[1]

Metabolism

Fulvestrant is extensively metabolized in the liver through pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate.[9][11] While cytochrome P450 3A4 (CYP3A4) is involved in its oxidation, non-cytochrome P450 routes appear to be more significant.[1][11] The identified metabolites are either less active or have similar activity to the parent compound.[8][11]

Excretion

Elimination of Fulvestrant and its metabolites is primarily through the feces (approximately 90%), with negligible renal excretion (less than 1%).[1][9][11]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for ICI 182,780 (Fulvestrant) at different dosing regimens.

Table 1: Single-Dose Pharmacokinetics of Intramuscular Fulvestrant (250 mg)

| Parameter | Value | Reference(s) |

| Tmax (median) | 7 days | [12] |

| Cmax (mean) | 8.2 µg/L | [12] |

| AUC0-28 (mean) | 148 µg·day/L | [12] |

| Cmin at 28 days (mean) | 2.6 µg/L | [12] |

Table 2: Multiple-Dose Pharmacokinetics of Intramuscular Fulvestrant

| Dosing Regimen | Parameter | Value | Reference(s) |

| 250 mg once monthly | Steady-State Trough Concentration (Ctrough) | 6.15 - 9 µg/L | [12] |

| 500 mg once monthly with loading dose | Cmax at Week 4 (mean ± SD) | 24.5 ± 6.9 ng/mL | [13] |

| 500 mg once monthly with loading dose | AUC0-28 days at Week 4 (mean ± SD) | 12804 ± 3550 ng·h/mL | [13] |

| Intramuscular Injection | Elimination Half-Life | 40 to 50 days | [1] |

Experimental Protocols

The following section outlines typical methodologies used in the pharmacokinetic and pharmacodynamic evaluation of ICI 182,780.

Pharmacokinetic Analysis

A common experimental workflow for determining the pharmacokinetic profile of Fulvestrant involves the following steps:

Protocol for Quantification of Fulvestrant in Plasma:

-

Sample Collection: Collect serial blood samples from subjects at predetermined time points following drug administration.

-

Plasma Separation: Centrifuge the blood samples to separate plasma.

-

Extraction: Perform liquid-liquid extraction to isolate Fulvestrant from the plasma matrix.

-

Quantification: Analyze the extracted samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to determine the concentration of Fulvestrant.[12]

-

Pharmacokinetic Modeling: Utilize software such as NONMEM to perform pharmacokinetic modeling and calculate key parameters like Cmax, Tmax, AUC, and elimination half-life.[13]

Pharmacodynamic Analysis

Immunohistochemistry for Estrogen Receptor Downregulation:

-

Biopsy Collection: Obtain tumor biopsies from patients at baseline and at various time points during Fulvestrant treatment.[14]

-

Tissue Processing: Fix and embed the biopsy samples in paraffin.

-

Immunostaining: Section the paraffin-embedded tissues and perform immunohistochemical staining for estrogen receptor (ER) and other relevant biomarkers such as the progesterone receptor (PgR) and the proliferation marker Ki67.[13][14]

-

Scoring and Analysis: Evaluate the stained slides to determine the intensity and percentage of positive cells for each marker. Automated cellular imaging systems can be used for quantitative analysis.[13] This allows for the assessment of the extent of ER downregulation and the impact on cell proliferation.

Signaling Pathways and Resistance

While Fulvestrant is an effective therapy, resistance can develop. One area of investigation involves the interplay between the ER pathway and growth factor receptor signaling, such as the epidermal growth factor receptor (EGFR) pathway. Some studies suggest that Fulvestrant treatment can lead to an upregulation of EGFR signaling, which may contribute to acquired resistance.[15]

Conclusion

ICI 182,780 (Fulvestrant) is a potent selective estrogen receptor degrader with a well-characterized pharmacokinetic and pharmacodynamic profile. Its unique mechanism of action, involving both ER antagonism and degradation, provides a significant clinical benefit in the management of HR-positive metastatic breast cancer. The slow absorption and long elimination half-life of the intramuscular formulation allow for convenient monthly dosing. Understanding the intricate details of its pharmacokinetics, its profound impact on ER signaling, and the potential mechanisms of resistance is crucial for optimizing its therapeutic use and for the development of next-generation endocrine therapies.

References

- 1. Fulvestrant - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]

- 6. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncologynewscentral.com [oncologynewscentral.com]

- 9. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Pharmacokinetic profile of intramuscular fulvestrant in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. ascopubs.org [ascopubs.org]

- 15. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

ICI 182,780 (Fulvestrant): A Researcher's Guide to Investigating Estrogen Receptor Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 182,780, also known as Fulvestrant, is a steroidal antiestrogen that acts as a pure antagonist of the estrogen receptor (ER).[1] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity, ICI 182,780 is devoid of any known estrogen-agonist effects.[2] Its unique mechanism of action, which involves binding to the ER and promoting its degradation, makes it an invaluable tool for studying ER function and a clinically significant therapeutic agent in the treatment of hormone-receptor-positive breast cancer.[1][3] This technical guide provides researchers with a comprehensive overview of ICI 182,780's properties, its application in key experimental techniques, and its effects on ER-mediated signaling pathways.

Mechanism of Action

ICI 182,780 exerts its effects primarily through its interaction with the estrogen receptor. It binds competitively to both ERα and ERβ with high affinity, although it shows a higher affinity for ERα.[4][5] Upon binding, ICI 182,780 induces a conformational change in the ER that inhibits its dimerization and nuclear localization.[2] Crucially, this altered conformation targets the receptor for degradation via the ubiquitin-proteasome pathway.[6][7] This leads to a significant downregulation of cellular ERα levels, effectively abrogating estrogen-mediated signaling.[4][8]

Figure 1: Mechanism of ICI 182,780 leading to ERα degradation.

Quantitative Data

The following tables summarize key quantitative data for ICI 182,780, providing a reference for its potency and binding characteristics.

Table 1: Binding Affinity of ICI 182,780 for Estrogen Receptors

| Receptor | Binding Affinity (IC50, nM) | Relative Binding Affinity (Estradiol = 100) |

| ERα | 0.29 | 89[9] |

| ERβ | Not consistently reported, but binds to both subtypes[4] | 42[9] |

Table 2: IC50 Values of ICI 182,780 for Inhibition of Cell Proliferation

| Cell Line | ER Status | IC50 (nM) | Reference |

| MCF-7 | ERα-positive | 0.29 | [3] |

| T47D | ERα-positive | Not specified, but effective | [10] |

| ZR-75-1 | ERα-positive | Not specified, but effective | |

| MDA-MB-231 | ER-negative | Ineffective |

Experimental Protocols

ICI 182,780 is a versatile tool for a variety of in vitro and in vivo experiments. Below are detailed protocols for key applications.

Western Blotting for ERα Degradation

This protocol allows for the visualization and quantification of ICI 182,780-induced ERα degradation in cultured cells.

Materials:

-

ER-positive breast cancer cells (e.g., MCF-7)

-

Cell culture medium and supplements

-

ICI 182,780 (Fulvestrant)

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα (e.g., rabbit anti-ERα)

-

Primary antibody against a loading control (e.g., mouse anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat cells with the desired concentrations of ICI 182,780 (e.g., 100 nM) or DMSO for various time points (e.g., 0, 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against ERα overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate with chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative decrease in ERα protein levels.

Figure 2: Western Blotting workflow for ERα degradation.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to investigate the binding of ERα to specific DNA sequences (Estrogen Response Elements, EREs) in the genome and how this is affected by ICI 182,780.

Materials:

-

ER-positive breast cancer cells (e.g., MCF-7)

-

Cell culture medium

-

ICI 182,780

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade antibody against ERα

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting known EREs

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment and Cross-linking: Treat MCF-7 cells with ICI 182,780 or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-ERα antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Use qPCR with primers targeting the promoter regions of known estrogen-responsive genes (e.g., pS2/TFF1) to quantify the amount of immunoprecipitated DNA. A decrease in signal with ICI 182,780 treatment indicates reduced ERα binding.

Figure 3: Chromatin Immunoprecipitation (ChIP) workflow.

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of ERα in response to estrogens and the inhibitory effect of ICI 182,780.

Materials:

-

ER-positive cells (e.g., MCF-7)

-

Reporter plasmid containing an ERE driving a luciferase gene (e.g., pERE-Luc)

-

Control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

ICI 182,780 and estradiol (E2)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the ERE-luciferase reporter plasmid and the control plasmid.

-

Treatment: After transfection, treat the cells with E2 in the presence or absence of increasing concentrations of ICI 182,780.

-

Cell Lysis: Lyse the cells according to the reporter assay kit manufacturer's instructions.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in E2-induced luciferase activity with increasing concentrations of ICI 182,780 demonstrates its antagonistic effect.

Figure 4: Luciferase Reporter Gene Assay workflow.

Impact on Signaling Pathways

ICI 182,780, by targeting the ER, can modulate various downstream signaling pathways that are crucial for cell proliferation and survival.

PI3K/Akt Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell growth and survival. There is evidence of crosstalk between the ER and PI3K/Akt pathways. In some contexts, ICI 182,780 can inhibit the activation of this pathway, particularly in ER-positive cells where estrogen may be driving PI3K/Akt signaling.[8] However, the effects can be complex and cell-type dependent.[11]

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation. Similar to the PI3K/Akt pathway, there are interactions between ER and MAPK/ERK signaling. ICI 182,780 has been shown to modulate ERK activity, although the specific effects (inhibition or activation) can vary depending on the cellular context and the presence of other signaling inputs.[3]

Figure 5: Overview of ER signaling crosstalk and ICI 182,780's impact.

Conclusion

ICI 182,780 (Fulvestrant) is a powerful and specific tool for dissecting the multifaceted roles of the estrogen receptor in normal physiology and disease. Its ability to induce complete ERα downregulation provides a clear experimental endpoint for studying the consequences of ERα loss of function. By utilizing the protocols and understanding the signaling interactions outlined in this guide, researchers can effectively employ ICI 182,780 to advance our understanding of estrogen receptor biology and develop novel therapeutic strategies.

References

- 1. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The antiestrogen ICI 182,780 decreases the expression of estrogen receptor-alpha but has no effect on estrogen receptor-beta and androgen receptor in rat efferent ductules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 10. Fulvestrant (ICI 182,780) sensitizes breast cancer cells expressing estrogen receptor alpha to vinblastine and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for ICI 182,780 (Fulvestrant) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 182,780, also known as Fulvestrant, is a potent and selective estrogen receptor (ER) antagonist. It is distinguished from other antiestrogens like tamoxifen by its mechanism of action; it is a pure antiestrogen with no partial agonist activity.[1] Fulvestrant binds to the estrogen receptor and promotes its degradation, making it a valuable tool for studying estrogen signaling and for the development of therapies for hormone-receptor-positive breast cancer.[2][3] This document provides detailed protocols for the use of ICI 182,780 in various cell culture experiments.

Mechanism of Action

ICI 182,780 acts as a selective estrogen receptor degrader (SERD).[2] Its primary mechanism involves binding to the estrogen receptor, which induces a conformational change that inhibits receptor dimerization and nuclear translocation.[4][5] This altered conformation targets the receptor for degradation via the ubiquitin-proteasome pathway, leading to a significant reduction in cellular ER levels.[3][6] By both blocking ER function and promoting its degradation, Fulvestrant provides a comprehensive blockade of estrogen signaling pathways.[3]

Data Presentation

Table 1: Recommended Working Concentrations of ICI 182,780 in Common Cell Lines

| Cell Line | Application | Concentration Range | Incubation Time | Reference |

| MCF-7 | ER Degradation | 1 nM - 100 nM | 1 - 24 hours | [7][8] |

| MCF-7 | Inhibition of Cell Proliferation | 10 nM - 1 µM | 24 - 96 hours | [9][10] |

| T47D | ER Downregulation | 100 nM | 24 hours | N/A |

| ZR-75-1 | Apoptosis Induction | 100 nM - 1 µM | 48 - 72 hours | N/A |

Table 2: Effect of ICI 182,780 on Estrogen Receptor (ERα) Levels and Cell Viability

| Cell Line | ICI 182,780 Concentration | Treatment Duration | ERα Protein Level Reduction (%) | Inhibition of Cell Growth (%) |

| MCF-7 | 100 nM | 24 hours | ~90% | ~60% |

| MCF-7 | 1 µM | 48 hours | >95% | ~80% |

| LTED | 100 nM | 72 hours | Significant | Significant |

Note: Data are compiled from various studies and may vary depending on experimental conditions. "LTED" refers to long-term estrogen-deprived MCF-7 cells.[11]

Experimental Protocols

Preparation of ICI 182,780 Stock Solution

-

Reconstitution: ICI 182,780 is typically supplied as a powder. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[12]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[12]

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., MCF-7) at a desired density in appropriate culture vessels. Allow cells to attach and resume logarithmic growth, typically for 24 hours.

-

Hormone Deprivation (Optional but Recommended): For studies investigating estrogen-dependent effects, it is crucial to remove endogenous estrogens. This is achieved by culturing cells in phenol red-free medium supplemented with charcoal-stripped serum for at least 48-72 hours prior to treatment.[8]

-

Treatment: Dilute the ICI 182,780 stock solution in the appropriate cell culture medium to the desired final concentration. Remove the existing medium from the cells and replace it with the medium containing ICI 182,780. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should always be included.

Western Blotting for ERα Degradation